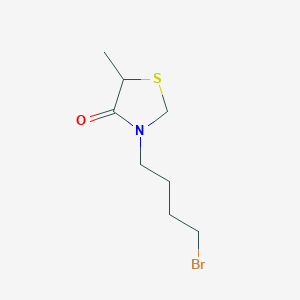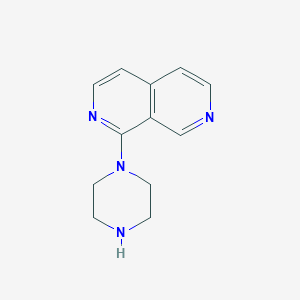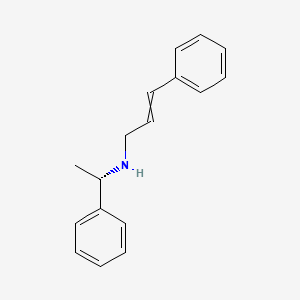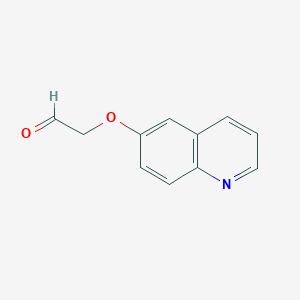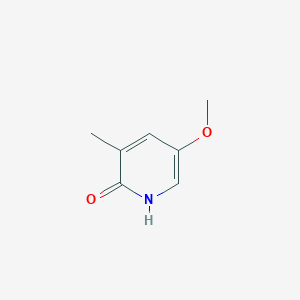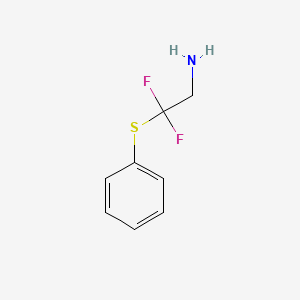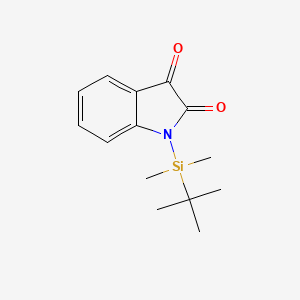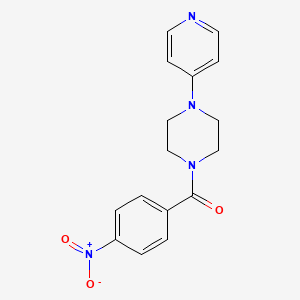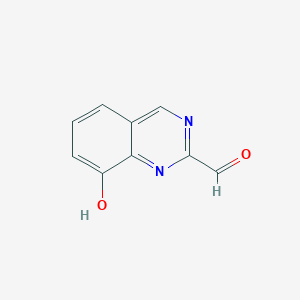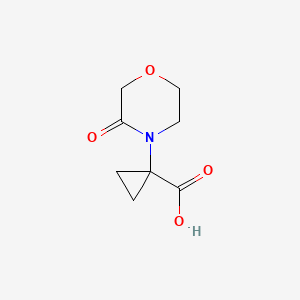
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is a compound of interest in various fields of chemistry and biology
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane ring formation and functional group transformations are likely employed on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
科学研究应用
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The cyclopropane ring and morpholino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate biological activities .
相似化合物的比较
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler analog with applications in the chemical and pharmaceutical industries.
Coronamic acid: A conformationally rigid analog of natural amino acids with physiological activity.
Uniqueness
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is unique due to the presence of both the cyclopropane ring and the morpholino group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
属性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c10-6-5-13-4-3-9(6)8(1-2-8)7(11)12/h1-5H2,(H,11,12) |
InChI 键 |
GZZKRGXXZDNDFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)N2CCOCC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
